

# An In-depth Technical Guide to (S)-4-benzyl-3-butyryloxazolidin-2-one

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## Compound of Interest

Compound Name: (S)-4-benzyl-3-butyryloxazolidin-2-one

Cat. No.: B019525

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CAS Number: 112459-79-7

Synonyms: (4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one, N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone

This technical guide provides a comprehensive overview of **(S)-4-benzyl-3-butyryloxazolidin-2-one**, a chiral auxiliary agent utilized in asymmetric synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. While this specific butyryl derivative is less extensively documented in peer-reviewed literature than its acetyl and propionyl analogs, this guide compiles available data and presents methodologies based on closely related and well-established compounds.

## Chemical and Physical Properties

Quantitative data for **(S)-4-benzyl-3-butyryloxazolidin-2-one** is primarily available from computational models, with experimental data being sparse in readily accessible literature. The following tables summarize the key physical and chemical properties.

Identifier	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>17</sub> NO <sub>3</sub>	PubChem[1]
Molecular Weight	247.29 g/mol	PubChem[1]
IUPAC Name	(4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one	PubChem[1]
InChI	InChI=1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1	PubChem[1]
InChIKey	HEJIYTVOUUVHRY-LBPRGKRZSA-N	PubChem[1]
SMILES	CCCC(=O)N1--INVALID-LINK-CC2=CC=CC=C2	PubChem[1]

Computed Property	Value	Source
XLogP3	2.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	247.12084340 Da	PubChem[1]
Topological Polar Surface Area	46.6 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	18	PubChem[1]

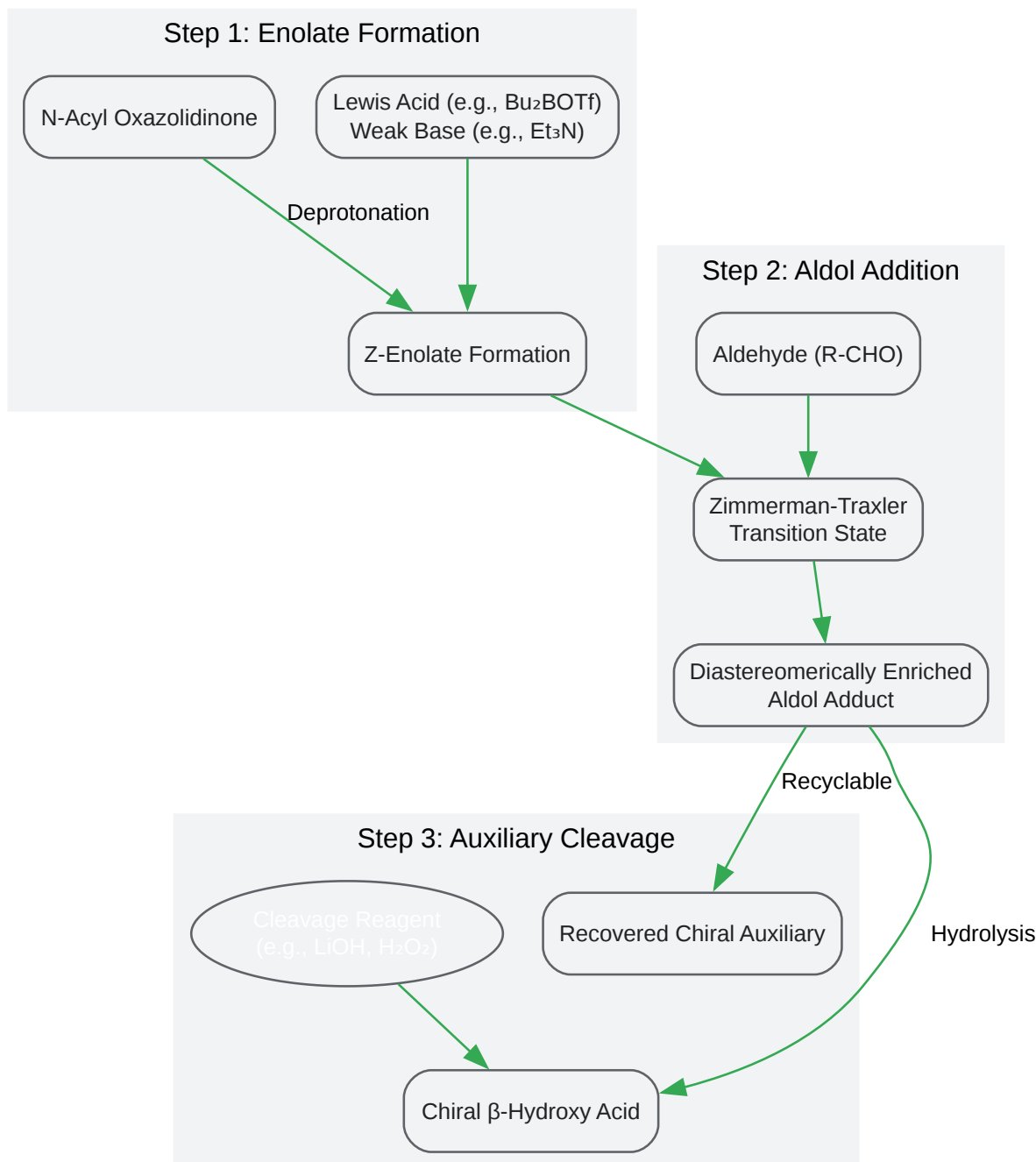
## Role in Asymmetric Synthesis: The Evans Chiral Auxiliary

**(S)-4-benzyl-3-butyryloxazolidin-2-one** belongs to the class of Evans' chiral auxiliaries.

These compounds are powerful tools in stereoselective synthesis, enabling the formation of specific stereoisomers. The chiral oxazolidinone moiety is temporarily attached to a prochiral substrate. The steric bulk of the benzyl group at the C4 position of the oxazolidinone ring directs the approach of incoming reagents to one face of the enolate, leading to a highly diastereoselective reaction. This strategy is widely employed in key carbon-carbon bond-forming reactions such as aldol additions and alkylations.

## Logical Workflow for Asymmetric Aldol Addition

The following diagram illustrates the general workflow for using an N-acyl oxazolidinone chiral auxiliary in a diastereoselective aldol reaction.



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General workflow for an Evans asymmetric aldol reaction.

## Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of the title compound is not readily available, the following procedures are adapted from well-established methods for the preparation of analogous N-acyl oxazolidinones.

## Synthesis of (S)-4-benzyl-3-butyryloxazolidin-2-one

This procedure is adapted from the synthesis of N-propionyl-(S)-4-benzyl-2-oxazolidinone and is expected to yield the desired product.

Materials:

- (S)-4-benzyl-2-oxazolidinone
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Butyryl chloride
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- A solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, nitrogen-purged flask and cooled to -78 °C.
- n-Butyllithium (1.05 equivalents) is added dropwise, and the resulting solution is stirred for 15 minutes.
- Butyryl chloride (1.1 equivalents) is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes.
- The reaction is quenched by the addition of saturated aqueous NH<sub>4</sub>Cl.

- The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous  $\text{MgSO}_4$ , filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford **(S)-4-benzyl-3-butyryloxazolidin-2-one**.

## Asymmetric Aldol Reaction using (S)-4-benzyl-3-butyryloxazolidin-2-one

This is a general procedure for a boron-mediated aldol reaction.

Materials:

- **(S)-4-benzyl-3-butyryloxazolidin-2-one**
- Anhydrous dichloromethane (DCM)
- Dibutylboron triflate ( $\text{Bu}_2\text{BOTf}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Aldehyde (e.g., isobutyraldehyde)
- Phosphate buffer (pH 7)
- Methanol
- 30% Hydrogen peroxide

Procedure:

- A solution of **(S)-4-benzyl-3-butyryloxazolidin-2-one** (1.0 equivalent) in anhydrous DCM is cooled to  $-78\text{ }^\circ\text{C}$  under a nitrogen atmosphere.
- Dibutylboron triflate (1.1 equivalents) is added, followed by the dropwise addition of triethylamine (1.2 equivalents). The mixture is stirred for 30 minutes.

- The aldehyde (1.5 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
- The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour.
- The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated.
- The resulting aldol adduct is purified by column chromatography.

## Spectroscopic Data (Predicted and Analog-Based)

No experimentally derived spectra for **(S)-4-benzyl-3-butyryloxazolidin-2-one** are readily available in the literature. The following table provides expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts based on the analysis of closely related structures, such as the N-propionyl and N-isovaleryl analogs.

Data Type	Expected Chemical Shifts (ppm)
<sup>1</sup> H NMR	δ 7.40-7.20 (m, 5H, Ar-H), 4.75-4.65 (m, 1H, N-CH), 4.25-4.15 (m, 2H, O-CH <sub>2</sub> ), 3.35-3.25 (dd, 1H, Ph-CH <sub>2</sub> ), 3.00-2.85 (m, 2H, CO-CH <sub>2</sub> ), 2.80-2.70 (dd, 1H, Ph-CH <sub>2</sub> ), 1.80-1.65 (m, 2H, CH <sub>2</sub> -CH <sub>3</sub> ), 1.05-0.95 (t, 3H, CH <sub>3</sub> )
<sup>13</sup> C NMR	δ 173-172 (C=O, butyryl), 154-153 (C=O, oxazolidinone), 136-135 (Ar-C), 130-127 (Ar-CH), 67-66 (O-CH <sub>2</sub> ), 56-55 (N-CH), 39-38 (Ph-CH <sub>2</sub> ), 37-36 (CO-CH <sub>2</sub> ), 19-18 (CH <sub>2</sub> -CH <sub>3</sub> ), 14-13 (CH <sub>3</sub> )

## Biological Activity

There is currently a lack of peer-reviewed studies detailing the specific biological activity of **(S)-4-benzyl-3-butyryloxazolidin-2-one**. While some commercial suppliers list it as a negative

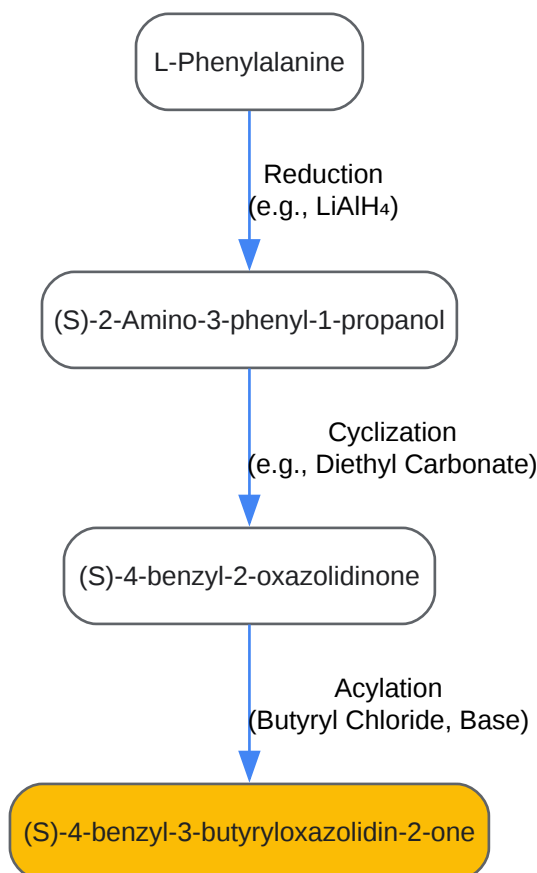
control for cell sheet migration inhibitors, the primary research supporting this claim is not readily identifiable. The broader class of oxazolidinones includes potent antibiotics (e.g., linezolid), which act by inhibiting bacterial protein synthesis. However, the N-acyl derivatives used as chiral auxiliaries are not typically developed for their biological activity but rather as tools for chemical synthesis. Any potential biological effects of this specific compound would require dedicated investigation.

## Signaling Pathways and Experimental Workflows

Given its role as a synthetic intermediate, there is no known direct involvement of **(S)-4-benzyl-3-butyryloxazolidin-2-one** in specific biological signaling pathways. Its utility lies in the construction of complex molecules that may, in turn, interact with such pathways.

## Synthetic Pathway from L-Phenylalanine

The synthesis of the core (S)-4-benzyl-2-oxazolidinone structure, the precursor to the title compound, originates from the natural amino acid L-phenylalanine. This multi-step process is a common route for preparing a variety of Evans auxiliaries.





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Synthetic pathway to the title compound from L-phenylalanine.

## Conclusion

**(S)-4-benzyl-3-butyryloxazolidin-2-one** is a valuable chiral auxiliary for asymmetric synthesis, enabling the stereocontrolled formation of new chemical entities. While specific experimental data for this compound is limited in the public domain, its synthesis and reactivity can be reliably predicted based on the extensive studies of its close analogs. This guide provides a foundational understanding of its properties and applications for researchers engaged in the synthesis of complex chiral molecules for drug discovery and development. Further experimental characterization of this specific derivative would be a valuable contribution to the field of synthetic organic chemistry.

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## References

- 1. (S)-4-benzyl-3-butyryloxazolidin-2-one | C<sub>14</sub>H<sub>17</sub>NO<sub>3</sub> | CID 11010277 - PubChem [pubchem.ncbi.nlm.nih.gov]
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